2,3,4,6-Tetrachlorophenol: A Technical Guide to its Chemical Properties, Structure, and Analysis

2,3,4,6-Tetrachlorophenol: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP). This information is intended to support research, development, and safety protocols involving this compound.

Core Chemical Properties and Structure

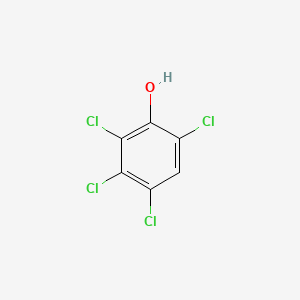

2,3,4,6-Tetrachlorophenol is a synthetic organochlorine compound belonging to the class of chlorophenols. It has been historically used as a pesticide, fungicide, and wood preservative.[1][2] Structurally, it consists of a phenol (B47542) ring substituted with four chlorine atoms at positions 2, 3, 4, and 6.

Structure:

Caption: Chemical structure of 2,3,4,6-Tetrachlorophenol.

Quantitative Data Summary

The following table summarizes the key quantitative properties of 2,3,4,6-Tetrachlorophenol.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 58-90-2 | [2][3][4] |

| EC Number | 200-402-8 | [2][3][4] |

| PubChem CID | 6028 | [2] |

| Molecular Properties | ||

| Molecular Formula | C₆H₂Cl₄O | [2][3] |

| Molecular Weight | 231.89 g/mol | [2][3][4] |

| Physical Properties | ||

| Appearance | Brown flakes or beige solid with a strong odor.[2][5] | [2][5] |

| Melting Point | 63-70 °C | [6][7] |

| Boiling Point | 164 °C at 23 mmHg | [6] |

| Density | 1.8 g/cm³ at 20 °C | [7] |

| Vapor Pressure | 4.23 x 10⁻³ mmHg | [2] |

| Solubility | ||

| Water Solubility | 183.2 mg/L at 25 °C.[6] Insoluble in water.[6] | [6] |

| Other Solvents | Soluble in chloroform, DMSO, ethyl acetate (B1210297), and methanol (B129727) (slightly).[6] Soluble in sodium hydroxide, hot acetic acid, acetone, alcohol, benzene, and ligroin.[8] | [6][8] |

| Chemical Properties | ||

| pKa | ~5.22 | [2][5] |

| LogP (Octanol/Water Partition Coefficient) | 4.45 | [2][7] |

Experimental Protocols

Accurate quantification of 2,3,4,6-Tetrachlorophenol in various matrices is crucial for research and safety monitoring. Below are detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Determination of 2,3,4,6-Tetrachlorophenol in Biological Samples by HPLC

This protocol is adapted from established methods for the analysis of chlorophenols in biological and environmental samples.[6]

1. Sample Preparation (Urine) a. To a 5 mL urine sample, add 1 mL of concentrated hydrochloric acid to hydrolyze conjugates. b. Incubate the sample at 100°C for 1 hour. c. Cool the sample to room temperature. d. Perform a liquid-liquid extraction with 5 mL of toluene (B28343) by vortexing for 2 minutes. e. Centrifuge to separate the phases and collect the organic (upper) layer. f. Evaporate the toluene extract to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 80:20 v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 220 nm.

-

Column Temperature: 30 °C.

3. Calibration and Quantification a. Prepare a series of calibration standards of 2,3,4,6-Tetrachlorophenol in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). b. Inject each standard and construct a calibration curve by plotting peak area against concentration. c. Inject the prepared sample and determine the concentration of 2,3,4,6-Tetrachlorophenol from the calibration curve.

Caption: HPLC analysis workflow for 2,3,4,6-Tetrachlorophenol.

Determination of 2,3,4,6-Tetrachlorophenol by Gas Chromatography

This protocol is based on methods for analyzing chlorophenols in human urine and other biological matrices.[7]

1. Sample Preparation and Derivatization a. Follow the sample hydrolysis and extraction steps as described in the HPLC protocol (Section 1a-e). b. To the toluene extract, add a derivatizing agent such as acetic anhydride (B1165640) to convert the phenol to its more volatile acetate ester. c. Alternatively, use diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) for derivatization. d. After derivatization, the sample is ready for GC analysis.

2. GC Instrumentation and Conditions

-

Column: Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).

-

Detector Temperature: 300 °C (for ECD).

3. Quality Control a. Use an internal standard (e.g., 1-nitro-2,3,5,6-tetrachlorobenzene) added before extraction to monitor recovery and GC performance.[7] b. Analyze a method blank with each batch of samples to check for contamination. c. Analyze a matrix spike to assess method performance in the sample matrix.

Biological Interactions and Signaling Pathways

2,3,4,6-Tetrachlorophenol is known to be toxic, with the liver being a primary target organ.[1][9] Its toxicity is believed to be mediated through several mechanisms, including the generation of reactive oxygen species and subsequent oxidative stress.

Putative Metabolic Pathway

Chlorophenols are primarily metabolized in the liver, where they undergo conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.[10] A proposed metabolic pathway for 2,3,4,6-Tetrachlorophenol involves hydroxylation followed by conjugation.

Caption: Proposed metabolic pathway of 2,3,4,6-Tetrachlorophenol.

Mechanism of Toxicity: Oxidative Stress

The metabolism of 2,3,4,6-Tetrachlorophenol can lead to the formation of reactive intermediates, such as tetrachlorohydroquinone, which can undergo redox cycling to produce reactive oxygen species (ROS).[3] This can lead to oxidative stress, cellular damage, and apoptosis.[11]

Caption: Toxicity mechanism involving oxidative stress.

This guide provides a foundational understanding of 2,3,4,6-Tetrachlorophenol for scientific professionals. Further research into its specific biological interactions and signaling pathway disruptions is warranted to fully elucidate its toxicological profile.

References

- 1. nj.gov [nj.gov]

- 2. 2,3,4,6-Tetrachlorophenol | C6H2Cl4O | CID 6028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3,4,6-四氯酚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,3,4,6-TETRACHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. osha.gov [osha.gov]

- 7. Determination of pentachlorophenol and 2,3,4,6-tetrachlorophenol in human urine by high resolution gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chlorophenols - Canada.ca [canada.ca]

- 11. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

(Image Source: PubChem CID 6028)

(Image Source: PubChem CID 6028)